Ammonium dodecyl sulfate

Description

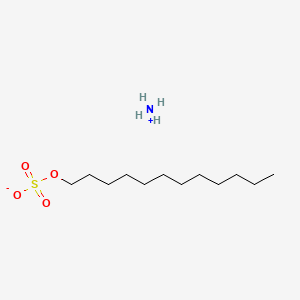

Structure

3D Structure of Parent

Properties

IUPAC Name |

azanium;dodecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBJBAZGXNKLQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O4S.H3N, C12H29NO4S | |

| Record name | AMMONIUM LAURYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

151-41-7 (Parent) | |

| Record name | Ammonium lauryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2027462 | |

| Record name | Ammonium dodecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium lauryl sulfate appears as light yellow liquid. May float or sink and mix with water. (USCG, 1999), Liquid, Clear liquid; [HSDB] Light yellow liquid; [CAMEO] Commercial material is liquid; Pure material is light yellow solid; [CHEMINFO] Opaque yellow liquid (30% aqueous solution); [MSDSonline] | |

| Record name | AMMONIUM LAURYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, monododecyl ester, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium lauryl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3665 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.03 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | AMMONIUM LAURYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Clear liquid | |

CAS No. |

2235-54-3, 68081-96-9 | |

| Record name | AMMONIUM LAURYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium lauryl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium lauryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monododecyl ester, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium dodecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, mono-C10-16-alkyl esters, ammonium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ammonium dodecyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM LAURYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7AO2R1M0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Laboratory Synthesis of Ammonium Dodecyl Sulfate: An In-depth Technical Guide

This guide provides a comprehensive, technical protocol for the laboratory synthesis of ammonium dodecyl sulfate (ADS), an anionic surfactant of significant interest to researchers, scientists, and professionals in drug development. The synthesis involves a two-step process commencing with the sulfation of dodecyl alcohol, followed by neutralization with ammonia. This document outlines the detailed experimental methodology, presents quantitative data in a structured format, and includes requisite visualizations to elucidate the synthesis pathway and workflow.

Core Synthesis Principles

The synthesis of this compound is fundamentally a two-stage process:

-

Sulfation of Dodecyl Alcohol: In this initial step, dodecyl alcohol (lauryl alcohol) is reacted with a sulfonating agent, such as chlorosulfonic acid, to yield dodecyl hydrogen sulfate. This reaction is exothermic and generates hydrogen chloride as a byproduct.[1] Careful temperature control is crucial to prevent unwanted side reactions and ensure a high yield of the desired intermediate.

-

Neutralization: The resulting dodecyl hydrogen sulfate is subsequently neutralized with ammonium hydroxide. This acid-base reaction forms the final product, this compound, and water. The pH of the solution is carefully adjusted to neutrality to ensure the complete conversion of the acidic intermediate to its ammonium salt.

Experimental Protocol

Materials and Reagents

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Purity |

| Dodecyl Alcohol | C₁₂H₂₆O | 186.34 | ≥98% |

| Chlorosulfonic Acid | HSO₃Cl | 116.52 | ≥99% |

| Ammonium Hydroxide | NH₄OH | 35.04 | 28-30% aqueous solution |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |

| Deionized Water | H₂O | 18.02 | - |

| Ice | H₂O (solid) | 18.02 | - |

Equipment

-

250 mL three-necked round-bottom flask

-

100 mL dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Thermometer

-

Gas trap (for HCl)

-

500 mL beaker

-

Separatory funnel

-

Rotary evaporator

Synthesis Procedure

Step 1: Sulfation of Dodecyl Alcohol

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 18.64 g (0.1 mol) of dodecyl alcohol.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 12.82 g (0.11 mol, a 1.1 molar equivalent) of chlorosulfonic acid to the dropping funnel.

-

With vigorous stirring, add the chlorosulfonic acid dropwise to the dodecyl alcohol over a period of approximately 1 hour. It is imperative to maintain the reaction temperature between 0-5 °C to minimize side reactions.[2] Hydrogen chloride gas will be evolved and should be directed to a gas trap.

-

After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at 0-5 °C to ensure the reaction proceeds to completion. The product at this stage is crude dodecyl hydrogen sulfate.

Step 2: Neutralization

-

Prepare a solution of 15 mL of 28-30% ammonium hydroxide in 100 mL of deionized water in a 500 mL beaker, and cool it in an ice bath.

-

Slowly and with constant stirring, add the crude dodecyl hydrogen sulfate from the reaction flask to the cold ammonium hydroxide solution. This neutralization reaction is exothermic, and the temperature should be maintained below 30 °C.

-

Monitor the pH of the solution using a pH meter or pH paper. If necessary, add more ammonium hydroxide dropwise until the pH is between 6.5 and 7.5.[2]

Step 3: Purification

-

Transfer the neutralized solution to a separatory funnel.

-

To remove any unreacted dodecyl alcohol, extract the aqueous solution with 50 mL of diethyl ether. Shake the funnel gently and allow the layers to separate.

-

Drain the lower aqueous layer containing the this compound into a clean beaker. Discard the upper ether layer.

-

Repeat the extraction with another 50 mL of diethyl ether to ensure complete removal of non-polar impurities.

-

The purified aqueous solution of this compound can be concentrated using a rotary evaporator to obtain a more viscous solution or dried to a solid powder.

Quantitative Data Summary

| Parameter | Value | Notes |

| Reactant Quantities | ||

| Dodecyl Alcohol | 18.64 g (0.1 mol) | |

| Chlorosulfonic Acid | 12.82 g (0.11 mol) | 1.1 molar equivalents |

| Ammonium Hydroxide (28-30%) | ~15 mL | Added until pH 6.5-7.5 |

| Reaction Conditions | ||

| Sulfation Temperature | 0-5 °C | Critical for minimizing side products |

| Neutralization Temperature | < 30 °C | To control the exothermic reaction |

| Yield | ||

| Theoretical Yield | 28.34 g | Based on 100% conversion of dodecyl alcohol |

| Expected Actual Yield | 25.5 - 26.9 g | Corresponds to a 90-95% yield |

| Purity | ||

| Purity after Purification | >95% | Can be assessed by titration or HPLC[3] |

Visualizing the Process

Synthesis Workflow

Caption: A workflow diagram illustrating the laboratory synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: The reaction mechanism for the synthesis of this compound.

References

A Technical Guide to the Mechanism of Protein Denaturation by Ammonium Dodecyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ammonium dodecyl sulfate (ADS) is a potent anionic surfactant widely utilized in biochemistry and pharmaceutical sciences for its ability to denature and solubilize proteins. While structurally similar to the more ubiquitous sodium dodecyl sulfate (SDS), ADS offers unique advantages, particularly in applications sensitive to sodium ions, such as mass spectrometry. This guide provides an in-depth examination of the molecular mechanisms governing protein denaturation by ADS. It details the multi-stage process of surfactant binding, the disruption of protein structure, the influential role of the ammonium counter-ion on denaturation kinetics, and the formation of protein-surfactant complexes. By integrating quantitative data and detailed experimental protocols, this document serves as a comprehensive resource for professionals seeking to understand and leverage the properties of ADS in protein analysis and formulation.

Introduction to Anionic Surfactant-Mediated Denaturation

Protein denaturation—the loss of native three-dimensional structure—is a fundamental process in protein chemistry. Anionic surfactants, characterized by a negatively charged headgroup and a hydrophobic tail, are particularly effective denaturing agents.[1] The dodecyl sulfate anion is a premier example, capable of disrupting the non-covalent interactions that stabilize a protein's tertiary and secondary structures.[2]

This compound (ADS) and sodium dodecyl sulfate (SDS) share the same active denaturing component: the dodecyl sulfate ion (CH₃(CH₂)₁₁OSO₃⁻). Their primary mode of action is nearly identical; they bind to proteins, disrupt internal hydrophobic interactions, and impose a uniform negative charge on the polypeptide chain.[3] This property is the cornerstone of techniques like SDS-PAGE, which separates proteins based on molecular weight.[1] The principal distinction of ADS lies in its ammonium (NH₄⁺) counter-ion, which can subtly influence the surfactant's properties and its interaction with proteins, offering specific advantages in certain analytical workflows.[3]

The Core Mechanism: A Multi-Stage Process

The denaturation of a globular protein by dodecyl sulfate is not a simple, single-step event. It proceeds through a series of interactions that are highly dependent on the surfactant concentration.

Stage 1: Initial Binding (Sub-Micellar Concentrations) At very low concentrations, below the critical micelle concentration (CMC), individual dodecyl sulfate monomers begin to interact with the protein. The binding is driven by two main forces:

-

Hydrophobic Interactions: The long hydrocarbon tail of the dodecyl sulfate molecule preferentially binds to exposed hydrophobic patches on the protein's surface.[2]

-

Electrostatic Interactions: The negatively charged sulfate headgroup can interact with positively charged amino acid residues, such as lysine and arginine.[4]

Stage 2: Cooperative Unfolding As the surfactant concentration increases, the binding becomes highly cooperative. The initial binding of a few surfactant molecules can induce conformational changes that expose more of the protein's hydrophobic core. This creates new binding sites, leading to a rapid, cascade-like binding of many more dodecyl sulfate molecules.[5] This cooperative binding process is the primary driver of denaturation, leading to the substantial loss of the protein's native tertiary and secondary structures.

Stage 3: Formation of the Protein-Surfactant Complex Once the protein is largely unfolded, it forms a complex with the surfactant molecules. The prevailing model for this structure is the "core-shell" or "necklace and beads" model .[1][6][7] In this model, the unfolded polypeptide chain wraps around spherical or rod-like micelles of the surfactant.[6][8] This results in a flexible, rod-shaped complex where the protein is coated with a dense layer of negatively charged dodecyl sulfate molecules.[7] This uniform charge-to-mass ratio masks the protein's intrinsic charge, allowing for separation based almost exclusively on its size.[5]

The Role of the Ammonium Cation

While the dodecyl sulfate anion is the primary denaturing agent, the counter-ion (Na⁺ in SDS, NH₄⁺ in ADS) is not merely a spectator. Its properties can influence the overall denaturation process, primarily by affecting the critical micelle concentration (CMC).[9][10]

The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles. This value is sensitive to the counter-ion's size and hydration energy.[9] Studies on dodecyl sulfate salts with different tetra-alkylammonium cations (which are analogous to the ammonium ion) show that as the cation size increases, the CMC tends to decrease.[9][10][11] This is because larger, less hydrated cations are less effective at shielding the repulsion between the anionic headgroups, thus favoring micelle formation at a lower concentration.

The rate of protein denaturation, particularly for proteins that are resistant to unfolding below the CMC, can be dependent on the concentration of surfactant monomers.[10] Above the CMC, the monomer concentration remains relatively constant. Therefore, a surfactant with a lower CMC (like those with larger cations) will have a lower monomer concentration at saturation, which can lead to a slower rate of denaturation for certain proteins.[9][10] For bovine carbonic anhydrase II, the denaturation rate was found to decrease by a factor of over 10,000 as the cation was changed from Na⁺ to the larger NBu₄⁺, an order that mirrored the decrease in CMC values.[10]

Quantitative Data on Dodecyl Sulfate Interactions

The following tables summarize key quantitative data related to the physicochemical properties of dodecyl sulfate surfactants and their interaction with proteins. Data for SDS and other dodecyl sulfate salts are used as proxies where specific ADS data is limited, reflecting the dominant role of the shared anion.

Table 1: Physicochemical Properties of Dodecyl Sulfate Surfactants

| Property | This compound (ADS) | Sodium Dodecyl Sulfate (SDS) | Tetramethylammonium DS | Tetrabutylammonium DS |

|---|---|---|---|---|

| Molecular Weight | 283.43 g/mol | 288.37 g/mol | 339.53 g/mol | 507.86 g/mol |

| CMC (in water, 25°C) | ~3 mM (estimated) | 8.2 mM[12] | 4.0 mM (in Tris-Gly buffer)[9] | 0.9 mM (in Tris-Gly buffer)[9] |

| Micelle Aggregation No. (N) | 70 (at 25°C) | ~62-100 | - | - |

| Micelle Ionization Degree (α) | 0.20 (at 25°C) | ~0.2-0.3 | - | - |

Note: CMC values are highly dependent on temperature and buffer composition (ionic strength). The trend shows a decrease in CMC with increasing cation size.

Table 2: Stoichiometry of Surfactant-Protein Binding

| Parameter | Typical Value / Observation | Protein Example(s) |

|---|---|---|

| Saturation Binding Ratio | ~1.4 g SDS / 1 g protein[5] | Generally applicable to many proteins |

| Molar Binding Ratio | ~0.5 SDS molecule / amino acid residue[5] | Generally applicable to many proteins |

| Binding Stoichiometry (n,sat) | ~150 DS⁻ molecules / protein | Bovine Carbonic Anhydrase II[10] |

Experimental Protocols for Studying Denaturation

A variety of biophysical techniques can be employed to monitor protein denaturation and characterize protein-surfactant interactions.

Protocol 1: General Protein Denaturation for SDS-PAGE

This standard protocol linearizes and imparts a uniform negative charge to proteins for molecular weight-based separation. ADS can be substituted for SDS in the sample buffer, especially for subsequent analysis like mass spectrometry.[3]

Methodology:

-

Prepare 2X Sample Buffer: Typically contains 100-125 mM Tris-HCl pH 6.8, 4% (w/v) SDS (or ADS), 20% (v/v) glycerol, and 0.02% (w/v) bromophenol blue. A reducing agent (e.g., 100 mM DTT or 5% β-mercaptoethanol) is added to break disulfide bonds.

-

Mix Sample: Combine the protein sample with an equal volume of the 2X sample buffer.

-

Heat Denaturation: Incubate the mixture at 95-100°C for 5-10 minutes. This step, combined with the surfactant and reducing agent, ensures complete denaturation.

-

Load Gel: After a brief centrifugation to collect the condensate, the sample is ready to be loaded onto a polyacrylamide gel.

Protocol 2: Monitoring Conformational Changes with Circular Dichroism (CD)

CD spectroscopy is a powerful tool for observing changes in protein secondary and tertiary structure.

Methodology:

-

Prepare Stock Solutions: A concentrated stock of the protein of interest in a suitable buffer (e.g., phosphate buffer) and a concentrated stock of ADS in the same buffer.

-

Establish Baseline: Record the CD spectrum of the native protein in the far-UV (200-250 nm for secondary structure) and near-UV (250-320 nm for tertiary structure) regions.

-

Titration: Sequentially add small aliquots of the ADS stock solution to the protein sample in the cuvette.

-

Record Spectra: After each addition and a brief equilibration period, record the far-UV and/or near-UV CD spectrum.

-

Data Analysis: Plot the change in mean residue ellipticity at a specific wavelength (e.g., 222 nm for α-helices) against the ADS concentration to generate a denaturation curve.

Protocol 3: Capillary Electrophoresis (SurfCE) for Denaturation Kinetics

This technique is used to analyze the rate of formation of denatured protein-surfactant complexes.[9][10]

Methodology:

-

Capillary Preparation: Fill a capillary with a running buffer containing a specific concentration of the dodecyl sulfate salt (e.g., ADS in Tris-Gly buffer).

-

Sample Injection: Inject a small plug of the native protein sample into the capillary.

-

Electrophoresis: Apply voltage. As the native protein migrates through the surfactant-containing buffer, it will interact and denature over time.

-

Detection: A detector at the end of the capillary records the electropherogram. The appearance and profile of the peak corresponding to the fully denatured protein-surfactant complex (Proteinᴰ-DS⁻) provides information on the rate of its formation.

-

Vary Conditions: Repeat the experiment at various surfactant concentrations (below and above the CMC) and with different counter-ions to study the kinetics of denaturation.

Applications and Conclusion

The primary advantage of ADS over SDS is its improved performance in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). The presence of sodium ions in SDS samples leads to the formation of sodium-protein adducts, which can degrade mass resolution and accuracy.[3] By using ADS, this issue is mitigated, resulting in cleaner spectra where the protonated molecular ion peak is dominant, especially for proteins up to ~25 kDa.[3]

References

- 1. How does (sodium dodecyl sulfate) SDS denature a protein? | AAT Bioquest [aatbio.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. This compound as an alternative to sodium dodecyl sulfate for protein sample preparation with improved performance in MALDI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. A solid-phase method for the quantitation of protein in the presence of sodium dodecyl sulfate and other interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Denaturation of Proteins by SDS and by Tetra-alkylammonium Dodecyl Sulfates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Denaturation of proteins by SDS and tetraalkylammonium dodecyl sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 12. scispace.com [scispace.com]

The Critical Micelle Concentration of Ammonium Dodecyl Sulfate: A Technical Guide to its Behavior in Buffered Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical micelle concentration (CMC) of ammonium dodecyl sulfate (ADS), a key parameter influencing its application in various scientific and pharmaceutical contexts. While direct extensive data on the CMC of ADS in a wide range of buffers is limited, this document synthesizes available information and leverages the well-studied behavior of the closely related sodium dodecyl sulfate (SDS) to provide a comprehensive understanding. The principles governing the micellization of ionic surfactants in the presence of electrolytes and buffering agents are discussed, offering valuable insights for researchers working with ADS.

Understanding the Critical Micelle Concentration (CMC)

The critical micelle concentration is the specific concentration of a surfactant at which the individual molecules (monomers) in a solution begin to aggregate and form micelles.[1] This transition is a fundamental property of surfactants and is marked by abrupt changes in the physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances.[1][2][3] Below the CMC, surfactant molecules primarily adsorb at interfaces, leading to a significant decrease in surface tension. Above the CMC, the interfaces are saturated, and additional surfactant molecules self-assemble into micelles, with the surface tension remaining relatively constant.[1] The CMC is a critical parameter in numerous applications, including drug delivery, protein solubilization, and in vitro assays, as it dictates the concentration at which the unique properties of micelles can be harnessed.

Factors Influencing the CMC of this compound

The CMC of an ionic surfactant like this compound is not a fixed value but is influenced by several factors, including temperature, the presence of electrolytes, and the composition of the buffer system.

Temperature: The effect of temperature on the CMC of ionic surfactants can be complex. For many, including SDS, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases.[4][5] For this compound, the CMC shows a shallow minimum around 25 °C.[6]

Electrolytes and Buffer Systems: The addition of electrolytes, including the salts that constitute buffer solutions, generally leads to a decrease in the CMC of ionic surfactants.[7][8] This is attributed to the "salting-out" effect, where the added ions reduce the electrostatic repulsion between the charged head groups of the surfactant molecules in a micelle. This shielding of charges facilitates micelle formation at a lower surfactant concentration. The magnitude of this effect depends on the nature and concentration of the ions in the buffer. Divalent ions, for instance, are more effective at lowering the CMC than monovalent ions due to their greater charge density.[3]

While specific data for ADS in various buffers is scarce, studies on SDS in phosphate and Tris buffers provide valuable insights. For SDS, increasing the concentration of phosphate buffer leads to a decrease in its CMC.[7][9] In Tris buffer systems, the effect can be more complex, with some studies showing a non-linear relationship where the CMC first decreases and then may increase at higher buffer concentrations.[10] It is reasonable to expect that this compound will exhibit similar trends in these buffer systems.

Quantitative Data on the CMC of Dodecyl Sulfate Surfactants

The following table summarizes the available quantitative data for the critical micelle concentration of this compound and sodium dodecyl sulfate under various conditions. This allows for a comparative understanding of their micellization behavior.

| Surfactant | Medium | Temperature (°C) | Method | CMC (mM) | Reference |

| This compound | Water | 10 | Conductivity | 7.9 | [6] |

| Water | 25 | Conductivity | 7.7 | [6] | |

| Water | 40 | Conductivity | 7.8 | [6] | |

| Sodium Dodecyl Sulfate | Water | 25 | Multiple | ~8.0 - 8.3 | [1][3][5][11] |

| 10 mM Phosphate Buffer (pH 7.4) | Not Specified | Conductivity | 4.8 | [8] | |

| 50 mM Phosphate Buffer (pH 7.0) | 25 | Conductivity | 1.99 | [9] | |

| 0.01 M Tris-HCl (pH 7.0) with 0.1 M KNO₃ | Not Specified | Conductivity | Not directly specified, but used as a medium | [12] |

Experimental Protocols for CMC Determination

Several well-established methods are used to determine the CMC of surfactants. The choice of method often depends on the nature of the surfactant and the available instrumentation.

Conductometry

Principle: This method is suitable for ionic surfactants and relies on the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions. Above the CMC, the formation of micelles, which have a lower mobility and bind some counterions, leads to a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot corresponds to the CMC.[13]

Detailed Protocol:

-

Preparation of Surfactant Stock Solution: Prepare a concentrated stock solution of this compound in the desired buffer with high accuracy.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution with the same buffer to obtain a range of concentrations both below and above the expected CMC.

-

Conductivity Measurement:

-

Calibrate the conductivity meter using standard potassium chloride solutions.[14]

-

Measure the conductivity of each prepared solution, ensuring thermal equilibrium is reached for each measurement.[14]

-

Start with the pure buffer and progressively add small aliquots of the concentrated surfactant solution, measuring the conductivity after each addition and thorough mixing.

-

-

Data Analysis: Plot the specific conductivity against the concentration of this compound. The plot will show two linear regions with different slopes. The point of intersection of these two lines is the critical micelle concentration.

Surface Tensiometry

Principle: This method is based on the principle that surfactants lower the surface tension of a solvent. As the surfactant concentration increases, the surface tension decreases until the surface becomes saturated with surfactant monomers. At this point, micelles begin to form in the bulk solution, and the surface tension remains relatively constant with further increases in concentration. The concentration at which this transition occurs is the CMC.[2][15]

Detailed Protocol:

-

Solution Preparation: Prepare a series of this compound solutions in the desired buffer, covering a range of concentrations below and above the anticipated CMC.

-

Surface Tension Measurement:

-

Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution.

-

Ensure the platinum ring or plate is thoroughly cleaned between measurements to avoid cross-contamination.

-

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The resulting graph will show a sharp break point. The concentration at this inflection point is the CMC.[2]

Spectrofluorimetry (Fluorescence Probe Method)

Principle: This sensitive technique utilizes a hydrophobic fluorescent probe, such as pyrene, which has a low solubility in water but readily partitions into the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous environment, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is high. When pyrene is incorporated into the nonpolar interior of a micelle, this ratio decreases significantly. By monitoring this change as a function of surfactant concentration, the onset of micelle formation, and thus the CMC, can be determined.[2]

Detailed Protocol:

-

Probe Solution Preparation: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

-

Sample Preparation:

-

Prepare a series of surfactant solutions in the desired buffer.

-

Add a small aliquot of the pyrene stock solution to each surfactant solution. The final concentration of pyrene should be very low (micromolar range) to avoid excimer formation.

-

Evaporate the organic solvent completely, leaving the pyrene dispersed in the surfactant solutions.

-

-

Fluorescence Measurement:

-

Excite the pyrene at its absorption maximum (around 335 nm).

-

Record the emission spectrum for each sample.

-

Determine the intensities of the first (I₁) and third (I₃) vibronic peaks.

-

-

Data Analysis: Plot the I₁/I₃ ratio as a function of the surfactant concentration. The plot will typically be sigmoidal. The midpoint of the transition in this plot is taken as the CMC.[16]

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the generalized workflow for determining the CMC and the logical relationship of factors influencing it.

Caption: Generalized experimental workflow for CMC determination.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. jsirjournal.com [jsirjournal.com]

- 4. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. csun.edu [csun.edu]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. scispace.com [scispace.com]

- 14. scribd.com [scribd.com]

- 15. Soil water solutes reduce the critical micelle concentration of quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

Technical Guide: Determination of Ammonium Dodecyl Sulfate (ADS) Critical Micelle Concentration by Fluorescence Spectroscopy

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The critical micelle concentration (CMC) is a fundamental parameter of a surfactant, representing the concentration at which individual surfactant molecules (monomers) begin to self-assemble into thermodynamically stable aggregates known as micelles.[1] This transition dramatically alters the physicochemical properties of the solution, including its solubilization capacity, surface tension, and conductivity. For drug development professionals, understanding the CMC of surfactants like Ammonium Dodecyl Sulfate (ADS) is critical for formulating drug delivery systems, solubilizing poorly water-soluble active pharmaceutical ingredients (APIs), and ensuring the stability of biopharmaceutical products.

Fluorescence spectroscopy offers a highly sensitive and convenient method for determining the CMC.[1][2] The technique relies on the use of fluorescent probes, which are molecules whose photophysical properties are highly sensitive to the polarity of their local environment.[3][4] By monitoring changes in the fluorescence signal of a probe in response to increasing surfactant concentration, the onset of micellization can be accurately detected. This guide provides an in-depth overview of the principles, experimental protocols, and data analysis involved in determining the CMC of this compound using this powerful technique.

Principle of the Method

The fluorescence-based determination of CMC hinges on the partitioning of a hydrophobic or amphiphilic fluorescent probe between the polar aqueous phase and the non-polar, hydrophobic core of the micelles.

-

Below the CMC: At low surfactant concentrations, ADS exists as monomers in the aqueous solution. The fluorescent probe is predominantly located in the polar aqueous environment.

-

At and Above the CMC: As the ADS concentration reaches and exceeds the CMC, micelles form. The hydrophobic core of these micelles provides a non-polar microenvironment that is energetically favorable for the hydrophobic fluorescent probe. The probe molecules partition from the water into the micellar core.

This translocation of the probe from a polar to a non-polar environment induces distinct changes in its fluorescence properties:

-

Fluorescence Intensity: Many probes, such as 8-Anilino-1-naphthalenesulfonic acid (ANS) and 1,6-diphenyl-1,3,5-hexatriene (DPH), exhibit a significant increase in fluorescence quantum yield (intensity) in a non-polar environment.[1][5]

-

Emission Maximum (λmax): Probes sensitive to solvent polarity (solvatochromic probes) may show a blue shift (a shift to shorter wavelengths) in their emission maximum as they move to the less polar micellar interior.[5]

-

Vibronic Fine Structure: The fluorescence emission spectrum of pyrene exhibits a well-defined vibrational (vibronic) fine structure. The ratio of the intensity of the first vibronic peak (I₁, ~373 nm) to the third peak (I₃, ~384 nm) is highly sensitive to the polarity of the probe's environment.[4][6] In polar solvents, the I₁/I₃ ratio is high (~1.5-1.9), while in non-polar environments like a micelle core, it decreases significantly (to ~0.6-1.0).[7]

By plotting the chosen fluorescence parameter (e.g., intensity, I₁/I₃ ratio) against the logarithm of the surfactant concentration, a sigmoidal curve is typically obtained. The CMC is determined from the point of maximum change or the intersection of the two linear portions of this plot.[1][8]

Visualized Principle and Workflow

The logical flow of the experiment and the underlying principle of probe partitioning are illustrated below.

Caption: Principle of CMC determination using a fluorescent probe.

Caption: Experimental workflow for CMC determination via fluorescence.

Experimental Protocols

This section details a generalized protocol using pyrene as the fluorescent probe, which is widely applicable due to the ratiometric nature of its signal.

Materials and Equipment

-

Surfactant: this compound (ADS), high purity

-

Fluorescent Probe: Pyrene (recrystallized or high purity)

-

Solvents: Ultrapure water, Acetone or Tetrahydrofuran (THF) (spectroscopic grade)

-

Equipment:

-

Fluorescence Spectrophotometer (Spectrofluorometer)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes (Class A)

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Stock Solution Preparation

-

ADS Stock Solution (e.g., 100 mM): Accurately weigh the required amount of ADS and dissolve it in a known volume of ultrapure water in a volumetric flask. Gentle warming or stirring may be required to facilitate dissolution. Ensure the final concentration is well above the expected CMC.

-

Pyrene Stock Solution (e.g., 0.1 mM): Prepare a stock solution of pyrene in acetone or THF.[2] Pyrene's low aqueous solubility necessitates using an organic solvent for the initial stock.[4] The concentration should be such that a very small volume can be added to the final samples.

Sample Preparation for Measurement

-

Prepare a series of at least 15-20 ADS solutions with concentrations spanning the expected CMC range (e.g., from 0.1 mM to 20 mM). This is typically done by serial dilution of the ADS stock solution in volumetric flasks.

-

To each volumetric flask containing the diluted ADS solution, add a small, constant aliquot (e.g., 10 µL) of the pyrene stock solution.[2] The goal is to achieve a final pyrene concentration that is very low (e.g., ~1 µM) to minimize the risk of pyrene excimer formation and to avoid perturbing the micellization process itself.[8][9]

-

Bring each flask to its final volume with ultrapure water and mix thoroughly.

-

Allow the samples to equilibrate (incubate) for a set period, typically 30 minutes to an hour, in the dark to prevent photobleaching of the probe.[1]

Fluorescence Spectroscopy Measurement

-

Set the operating parameters on the fluorescence spectrophotometer. For pyrene, typical settings are:

-

Before measuring the samples, run a blank using an identical solution without the pyrene probe to check for background fluorescence.

-

Rinse the cuvette thoroughly with the sample solution before filling it for measurement.

-

Record the emission spectrum for each sample in the series.

Data Analysis

-

From each recorded spectrum, determine the fluorescence intensity of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

-

Calculate the intensity ratio (I₁/I₃) for each ADS concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the ADS concentration (log[ADS]).

-

The resulting plot should show a region of high, relatively constant I₁/I₃ ratio at low concentrations, followed by a sharp decrease, and then a region of low, relatively constant ratio at high concentrations.[7]

-

The CMC is determined as the concentration corresponding to the intersection point of the two lines fitted to the pre-transitional and transitional regions of the plot.[8]

Quantitative Data Summary

The CMC of a surfactant is influenced by factors such as temperature and the nature of the counterion.[10] While data for ADS is less common than for its sodium counterpart (SDS), specific values have been reported. The table below summarizes the CMC for this compound and provides values for Sodium Dodecyl Sulfate for comparison.

| Surfactant | Method/Probe | Temperature (°C) | CMC (mM) | Reference |

| This compound | Conductivity | 16 | 6.8 | [10] |

| This compound | Conductivity | 25 | 7.2 | [10] |

| This compound | Conductivity | 35 | 7.8 | [10] |

| Sodium Dodecyl Sulfate | Fluorescence (Pyrene) | Not Specified | 7.7 | [6] |

| Sodium Dodecyl Sulfate | Fluorescence (Pyrene) | Not Specified | 6.60 ± 0.05 | [8] |

| Sodium Dodecyl Sulfate | Fluorescence (Nile Red) | Not Specified | 9.0 | |

| Sodium Dodecyl Sulfate | Fluorescence Polarization (DAF) | Not Specified | ~8.3 | [7] |

Note: The CMC values for ADS were determined by conductivity but are presented here as a key physical property. Fluorescence quenching methods were used in the same study to characterize micelle aggregation numbers, confirming the utility of fluorescence techniques for studying ADS systems.[10]

Conclusion

Fluorescence spectroscopy is a robust, sensitive, and widely adopted technique for the determination of the critical micelle concentration of surfactants, including this compound.[11] The method's strength lies in its ability to detect the subtle changes in the microenvironment that signal the onset of micelle formation. By carefully selecting a fluorescent probe, such as pyrene, and following a systematic experimental protocol, researchers can obtain reliable and accurate CMC values. This data is indispensable for the rational design and optimization of formulations in the pharmaceutical and biotechnology industries.

References

- 1. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 2. researchgate.net [researchgate.net]

- 3. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 4. usc.gal [usc.gal]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. agilent.com [agilent.com]

- 8. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. tandfonline.com [tandfonline.com]

Ammonium dodecyl sulfate physical and chemical properties datasheet

For Researchers, Scientists, and Drug Development Professionals

Ammonium dodecyl sulfate (ADS), also commonly known as ammonium lauryl sulfate (ALS), is an anionic surfactant widely utilized across various scientific and industrial applications, including in drug development as an excipient, in biochemical assays, and in cleaning formulations. This technical guide provides an in-depth overview of its physical and chemical properties, supported by experimental methodologies and key data presented for clarity and ease of use.

Core Physical and Chemical Properties

This compound is the ammonium salt of dodecyl sulfate. The molecule consists of a 12-carbon nonpolar hydrocarbon tail and a polar sulfate head group, which imparts its amphiphilic and surface-active properties.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | Ammonium Lauryl Sulfate, Dodecyl Sulfate Ammonium Salt | [1] |

| CAS Number | 2235-54-3 | [1] |

| Molecular Formula | C₁₂H₂₉NO₄S | [2] |

| Molecular Weight | 283.43 g/mol | [2] |

| Appearance | White to light yellow solid, or a colorless to pale yellow liquid in solution. | [3] |

| Solubility | Highly soluble in water. Low solubility in organic solvents. | [3] |

| Density | Approximately 1.01 - 1.02 g/cm³ | [4] |

| Surface Tension | 38 mN/m (for a 100 mg/L solution at 25°C) | [1] |

| Critical Micelle Concentration (CMC) | Varies with temperature and purity; reported values are in the millimolar range. |

Chemical Stability and Reactivity

This compound exhibits stability in neutral to slightly acidic conditions (pH 4-7). However, its stability is compromised under more extreme pH conditions:

-

Acidic Conditions (pH < 4): Hydrolysis occurs, leading to the formation of dodecyl alcohol.

-

Alkaline Conditions (pH > 7): Ammonia gas is released.

The compound can also decompose when subjected to high temperatures for extended periods. It is generally stable in hard water. As an acidic inorganic salt, its aqueous solutions have a pH of less than 7.0 and will react as acids to neutralize bases.[5]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the sulfation of dodecyl alcohol followed by neutralization with ammonia.

Workflow for the Synthesis of this compound:

References

Navigating the Solubility Landscape of Ammonium Dodecyl Sulfate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium dodecyl sulfate (ADS), an anionic surfactant, plays a pivotal role in various scientific and industrial applications, from biochemical assays to formulation development in the pharmaceutical industry. Its amphiphilic nature, characterized by a polar head group and a nonpolar hydrocarbon tail, governs its solubility in different media. While its high solubility in aqueous solutions is well-documented, its behavior in organic solvents is less characterized yet crucial for applications such as non-aqueous formulations, organic-phase extractions, and specialized cleaning processes. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, alongside detailed experimental protocols for its determination.

Core Concepts in Surfactant Solubility

The solubility of an ionic surfactant like this compound in any solvent is a complex interplay of solute-solvent interactions. In polar protic solvents like water, the strong ion-dipole interactions between the ammonium and sulfate ions and water molecules lead to high solubility.[1] Conversely, in nonpolar organic solvents, these strong ionic interactions are not favored, generally resulting in lower solubility.[1]

The "like dissolves like" principle provides a foundational understanding. Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better suited for nonpolar solutes. However, the dual nature of surfactants complicates this simple rule. The long dodecyl hydrocarbon tail of ADS is hydrophobic and favors interaction with nonpolar solvents, while the ammonium sulfate head group is hydrophilic and seeks polar environments.

Another critical concept is the Krafft temperature , which is the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration (CMC). Above the Krafft temperature, a significant increase in solubility is observed due to the formation of micelles. While typically discussed in the context of aqueous solutions, this temperature-dependent behavior can also be relevant in polar organic solvents.

Quantitative Solubility Data

Direct quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively available in published literature. However, based on general principles of surfactant chemistry and available information on analogous compounds like sodium dodecyl sulfate (SDS), a qualitative and estimated solubility profile can be constructed. For precise quantitative values, experimental determination is essential.

| Organic Solvent Category | Solvent Example(s) | Qualitative Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of alcohols can engage in hydrogen bonding with the sulfate head of ADS, and the alkyl chain of the alcohol can interact with the dodecyl tail, facilitating dissolution. |

| Polar Aprotic | Acetone, Dimethylformamide (DMF) | Sparingly Soluble to Insoluble | These solvents are polar but lack the ability to donate hydrogen bonds as effectively as protic solvents, making the solvation of the ammonium and sulfate ions less favorable. |

| Nonpolar | Toluene, Hexane | Insoluble | The large difference in polarity between the ionic head group of ADS and the nonpolar solvent molecules results in very weak solute-solvent interactions, leading to negligible solubility. |

| Volatile Oils | N/A | Insoluble | The nonpolar nature of volatile oils makes them poor solvents for ionic surfactants like ADS. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of this compound solubility in organic solvents.

Protocol 1: Gravimetric Method for Solubility Determination

This method is a fundamental and widely applicable technique for determining the solubility of a solid in a liquid.

Objective: To determine the mass of this compound that dissolves in a specific volume of an organic solvent at a given temperature to create a saturated solution.

Materials:

-

This compound (high purity)

-

Organic solvents of interest (e.g., methanol, ethanol, acetone)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with sealed caps

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

-

Pre-weighed evaporation dishes or beakers

-

Drying oven

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 10 mL) of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is fully saturated.

-

-

Sample Collection and Filtration:

-

Once equilibrated, cease agitation and allow the undissolved solid to settle.

-

Carefully draw a known volume (e.g., 5 mL) of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point and decomposition temperature is recommended, e.g., 60-80 °C). A vacuum oven can be used for more volatile solvents to expedite drying at lower temperatures.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried this compound residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Protocol 2: Spectrophotometric Determination of Solubility

This method is suitable for determining low concentrations of this compound and relies on the formation of a colored complex.

Objective: To determine the concentration of a saturated solution of this compound in an organic solvent using UV-Visible spectrophotometry.

Materials:

-

This compound (high purity)

-

Organic solvent of interest

-

A suitable cationic dye that forms a complex with anionic surfactants (e.g., Methylene Blue, Acridine Orange)

-

A non-polar organic solvent for extraction (e.g., toluene, chloroform) if the primary solvent is polar and immiscible with the extraction solvent.

-

UV-Visible spectrophotometer

-

Volumetric flasks and pipettes

-

Separatory funnels (if extraction is needed)

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

To each standard, add a fixed amount of the cationic dye solution.

-

If necessary, perform a liquid-liquid extraction to transfer the colored surfactant-dye complex into an organic phase suitable for spectrophotometric analysis.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the colored complex.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in Protocol 1 (steps 1.1 and 1.2).

-

Dilute a known volume of the clear, filtered saturated solution to a concentration that falls within the range of the calibration curve.

-

Treat the diluted sample with the cationic dye and perform any necessary extraction steps in the same manner as the standards.

-

Measure the absorbance of the sample at the λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the sample and the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Protocol 3: Determination of Solubility by Potentiometric Titration

This method is based on the reaction between the anionic surfactant (this compound) and a cationic titrant.

Objective: To determine the concentration of a saturated solution of this compound in a suitable solvent by potentiometric titration.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (must be able to support the titration reaction, often a mixed aqueous-organic system is used)

-

Standardized solution of a cationic surfactant titrant (e.g., Hyamine® 1622)

-

Potentiometric titrator with a surfactant-selective electrode or a suitable ion-selective electrode.

-

Beakers and magnetic stirrer

Methodology:

-

Preparation of the Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent as described in Protocol 1 (steps 1.1 and 1.2).

-

-

Titration Procedure:

-

Transfer a precise volume of the clear, filtered saturated solution to a beaker.

-

If necessary, add a suitable buffer and/or a co-solvent (like water or a short-chain alcohol) to facilitate the titration reaction and ensure proper electrode response.

-

Immerse the surfactant-selective electrode and a reference electrode in the solution.

-

Titrate the solution with the standardized cationic surfactant solution while monitoring the potential (in millivolts). The titrant forms a precipitate with the this compound.

-

The endpoint of the titration is identified by the point of maximum inflection in the titration curve (potential vs. volume of titrant).

-

-

Calculation of Solubility:

-

Use the volume of titrant at the endpoint and its known concentration to calculate the moles of this compound in the sample.

-

Calculate the concentration of the saturated solution in the desired units.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the described experimental protocols.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for Spectrophotometric Solubility.

Conclusion

Understanding the solubility of this compound in organic solvents is critical for its effective application in non-aqueous systems. While comprehensive quantitative data is sparse, the general principles of surfactant chemistry suggest low solubility in nonpolar solvents and higher solubility in polar protic solvents like alcohols. For precise quantification, the experimental protocols outlined in this guide—gravimetric analysis, spectrophotometry, and potentiometric titration—provide robust frameworks for researchers and scientists. The choice of method will depend on the required accuracy, the concentration range of interest, and the available instrumentation. By employing these methodologies, professionals in drug development and other scientific fields can accurately characterize the solubility of this compound, enabling the optimization of formulations and processes.

References

An In-Depth Technical Guide to the Safe Handling and Disposal of Ammonium Dodecyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, detailed handling protocols, and compliant disposal procedures for ammonium dodecyl sulfate (ADS), a common anionic surfactant utilized in various laboratory and pharmaceutical applications. Adherence to the following guidelines is critical to ensure personnel safety and minimize environmental impact.

Chemical and Physical Properties

This compound (also known as ammonium lauryl sulfate) is a water-soluble surfactant.[1] Its amphiphilic nature, possessing both a nonpolar hydrocarbon tail and a polar sulfate head group, allows it to reduce the surface tension of water and act as a foaming, cleansing, and emulsifying agent.[2]

| Property | Value | Reference |

| Synonyms | Ammonium Lauryl Sulfate, Dodecyl Sulfate Ammonium Salt | [1] |

| CAS Number | 2235-54-3 | [1][3] |

| Molecular Formula | C₁₂H₂₉NO₄S | [1][3] |

| Molar Mass | 283.43 g/mol | [2][3] |

| Appearance | White to light yellow gelatinous colloid, liquid, or solid | [1] |

| Odor | Faint, characteristic | [1] |

| Solubility | Soluble in water | [1] |

| pH (3% aqueous solution) | 5.5 - 6.5 | |

| Flash Point | > 110 °C (> 230 °F) (closed cup) | [4] |

| Boiling Point | 418 °C (784 °F; 691 K) | [2] |

| Density | 1.02 g/cm³ | [2] |

Toxicological Data

This compound is considered to have low acute oral toxicity. The primary health concerns are skin and eye irritation, with the severity being concentration-dependent.

| Hazard | GHS Classification | Precautionary Statement | Reference |

| Acute Toxicity, Oral | Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| Skin Corrosion/Irritation | Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. | [4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | [4] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| Hazardous to the Aquatic Environment, Long-term Hazard | Harmful to aquatic life with long lasting effects | P273: Avoid release to the environment. | [4] |

| Toxicity Data | Value | Species | Reference |

| LD50, Oral | 4700 mg/kg | Rat | [1] |

Experimental Protocols

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following PPE is recommended:

-

Eye and Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: A NIOSH-approved respirator with a particulate filter should be used if generating dust or aerosols.

Caption: PPE selection workflow for handling this compound.

Preparation of a Standard Aqueous Solution

This protocol describes the preparation of a 1-liter solution of 10% (w/v) this compound.

-

Preparation:

-

Ensure all necessary PPE is worn.

-

Work in a well-ventilated area or a chemical fume hood.

-

Clean and dry a 1-liter beaker and a 1-liter volumetric flask.

-

-

Weighing:

-

Place a weighing boat on a calibrated analytical balance and tare.

-

Carefully weigh 100 g of this compound powder into the weighing boat.

-

-

Dissolving:

-

Add approximately 800 mL of deionized water to the 1-liter beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Slowly add the weighed this compound to the water while stirring to prevent clumping.[5]

-

Continue stirring until the solid is completely dissolved. Gentle heating may be applied to aid dissolution, but do not boil.

-

-

Final Volume Adjustment:

-

Carefully transfer the solution to the 1-liter volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure complete transfer.

-

Bring the solution to the final volume of 1 liter with deionized water.

-

Cap the flask and invert several times to ensure homogeneity.

-

-

Storage:

-

Transfer the solution to a clearly labeled and tightly sealed container.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Handling and Storage

-

Handling: Avoid contact with skin and eyes.[4] Do not breathe dust or aerosols.[4] Wash hands thoroughly after handling.[4]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4] If eye irritation persists, get medical advice/attention.[4]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[4] If skin irritation occurs, get medical advice/attention.[4] Remove and wash contaminated clothing before reuse.[4]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Spill Response

For small spills, trained personnel wearing appropriate PPE can proceed with cleanup. For large spills, evacuate the area and contact the institution's environmental health and safety department.

Caption: Logical workflow for responding to an this compound spill.

Disposal

This compound and its containers must be disposed of as hazardous waste. Do not dispose of down the drain or in regular trash.[6][7]

Waste Collection

-

Collect waste solutions in a designated, clearly labeled, and sealed container.

-

The container must be compatible with the chemical.

-

Do not mix with incompatible wastes.

Disposal Procedure

-

Labeling: Ensure the waste container is labeled with "Hazardous Waste" and the full chemical name "this compound."

-

Storage: Store the waste container in a designated satellite accumulation area.

-

Pickup: Arrange for collection by the institution's authorized hazardous waste disposal service.

Caption: Step-by-step workflow for the proper disposal of this compound waste.

References

- 1. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 2. Ammonium lauryl sulfate - Wikipedia [en.wikipedia.org]

- 3. Ammonium Lauryl Sulfate | C12H29NO4S | CID 16700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Nanoparticle Formulation : SOP for Use of Surfactants in Nanoparticle Formulations – SOP Guide for Pharma [pharmasop.in]

- 6. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]

- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]

An In-Depth Technical Guide to the Chemical Compatibility of Ammonium Dodecyl Sulfate with Common Lab Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compatibility of ammonium dodecyl sulfate (ADS), a widely used anionic surfactant, with a variety of common laboratory reagents. Understanding these interactions is crucial for ensuring the stability, efficacy, and safety of experimental protocols and product formulations in research and drug development.

Overview of this compound

This compound (also known as ammonium lauryl sulfate) is an anionic surfactant valued for its excellent foaming, cleansing, and emulsifying properties.[1][2] Its amphiphilic nature, consisting of a 12-carbon hydrophobic tail and a polar sulfate head group with an ammonium counter-ion, allows it to reduce the surface tension of water and facilitate the mixing of oil and water.[3] It is commonly used in biochemical applications such as protein denaturation in gel electrophoresis, in cleaning formulations, and as an emulsifier in various industrial processes.[4]

Compatibility with Aqueous Solutions: pH Stability

The stability of this compound is highly dependent on the pH of the aqueous solution. It is generally stable in a neutral to slightly acidic pH range of 4 to 7.[1][5] Outside of this range, it undergoes degradation through different mechanisms.

Incompatibility with Strong Acids (pH < 4): In acidic conditions with a pH below 4, this compound undergoes hydrolysis, leading to the cleavage of the sulfate ester bond. This reaction produces dodecanol (a fatty alcohol) and ammonium bisulfate.[1][5] The rate of this acid-catalyzed hydrolysis increases as the pH decreases.[5] Studies on the similar surfactant sodium dodecyl sulfate (SDS) show that the hydrolysis rate is significantly faster in micellar solutions compared to premicellar solutions.[5] The reaction follows first-order kinetics with respect to the surfactant concentration.[6]

Incompatibility with Strong Bases (pH > 7): In alkaline solutions with a pH above 7, this compound is prone to the release of ammonia gas (NH₃), forming the corresponding metal dodecyl sulfate if a metal hydroxide is used as the base.[1][5] This can lead to a change in the surfactant's properties and potentially an increase in the pH of the solution.

Below is a diagram illustrating the pH-dependent degradation pathways of this compound.

Figure 1. pH-dependent degradation pathways of this compound.

Solubility in Common Laboratory Solvents

This compound is highly soluble in water due to the polarity of its sulfate head group and the ammonium counter-ion.[4] Its solubility in organic solvents, however, is generally low.[4] This is a critical consideration when formulating solutions or conducting reactions in non-aqueous or mixed-solvent systems.

| Solvent | Solubility | Reference |

| Water | Highly soluble | [4] |

| Alcohols (e.g., Methanol, Ethanol) | Soluble | |

| Volatile Oils | Insoluble |

Compatibility with Oxidizing and Reducing Agents